4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile
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Overview
Description
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile is an organic compound with the molecular formula C10H21NOSi. It is a nitrile derivative that features a trimethylsilyl group, which is often used in organic synthesis for protecting hydroxyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile typically involves the reaction of 4,4-dimethyl-3-hydroxypentanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4,4-Dimethyl-3-hydroxypentanenitrile+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 4,4-dimethyl-3-hydroxypentanenitrile and trimethylsilanol.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the nitrile group to an amine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the nitrile group to a carboxylic acid.
Major Products Formed
Substitution: Depending on the substituent, various derivatives of 4,4-dimethyl-3-hydroxypentanenitrile can be formed.
Hydrolysis: 4,4-Dimethyl-3-hydroxypentanenitrile and trimethylsilanol.
Reduction: 4,4-Dimethyl-3-aminopentane.
Oxidation: 4,4-Dimethyl-3-carboxypentanoic acid.
Scientific Research Applications
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Protecting Group: The trimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile primarily involves the reactivity of the trimethylsilyl group and the nitrile group. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. The nitrile group can undergo various transformations, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-hydroxypentanenitrile: Lacks the trimethylsilyl group and is less stable under certain conditions.
4,4-Dimethyl-3-[(tert-butyldimethylsilyl)oxy]pentanenitrile: Contains a bulkier silyl protecting group, which can affect its reactivity and steric properties.
Uniqueness
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile is unique due to its balance of stability and reactivity. The trimethylsilyl group provides protection while being easily removable, and the nitrile group offers a range of synthetic possibilities. This combination makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
125620-59-9 |
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Molecular Formula |
C10H21NOSi |
Molecular Weight |
199.36 g/mol |
IUPAC Name |
4,4-dimethyl-3-trimethylsilyloxypentanenitrile |
InChI |
InChI=1S/C10H21NOSi/c1-10(2,3)9(7-8-11)12-13(4,5)6/h9H,7H2,1-6H3 |
InChI Key |
WNPDLNPVYFHVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC#N)O[Si](C)(C)C |
Origin of Product |
United States |
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